molecular formula C19H19N3O3 B11336252 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide

Cat. No.: B11336252
M. Wt: 337.4 g/mol
InChI Key: PXLSLBRVSNCTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl 2-ethoxybenzoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-α-methyl-β-alanine
  • N-(3,5-dimethylphenyl)-α-methyl-β-alanine
  • 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine

Uniqueness

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide is unique due to its specific substitution pattern and the presence of both an oxadiazole ring and an ethoxybenzamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide

InChI

InChI=1S/C19H19N3O3/c1-4-24-16-8-6-5-7-15(16)19(23)20-18-17(21-25-22-18)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,20,22,23)

InChI Key

PXLSLBRVSNCTHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC(=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.